3-(Chlorosulfonyl)-2-methoxybenzoic acid
Description
3-(Chlorosulfonyl)-2-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy (-OCH₃) group at the ortho (2nd) position and a chlorosulfonyl (-SO₂Cl) group at the meta (3rd) position. This substitution pattern confers unique reactivity, making it valuable in pharmaceutical synthesis and organic chemistry. The chlorosulfonyl group is highly electrophilic, enabling sulfonamide or sulfonate ester formation, while the methoxy group influences solubility and electronic properties .
Properties
Molecular Formula |
C8H7ClO5S |
|---|---|
Molecular Weight |
250.66 g/mol |
IUPAC Name |
3-chlorosulfonyl-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H7ClO5S/c1-14-7-5(8(10)11)3-2-4-6(7)15(9,12)13/h2-4H,1H3,(H,10,11) |
InChI Key |
LOZARFNPWCWQBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that derivatives of 3-(Chlorosulfonyl)-2-methoxybenzoic acid exhibit promising anticancer properties. For instance, studies involving metal complexes derived from similar compounds have shown enhanced cytotoxicity against various cancer cell lines, including Hep-G2 (liver carcinoma) and MCF-7 (breast cancer). These complexes displayed lower IC50 values compared to standard drugs like cisplatin, indicating their potential as effective anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In experimental models, it was found to reduce pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting potential use in treating conditions like acute lung injury. The observed reduction in inflammatory markers indicates its therapeutic potential in managing inflammatory diseases .
Herbicides and Pesticides
The chlorosulfonyl group in this compound enhances its reactivity towards various biological targets, making it a candidate for developing herbicides and pesticides. Compounds with similar structures have been reported to exhibit herbicidal activity by inhibiting specific enzymes involved in plant growth regulation .
Materials Science Applications
Polymer Chemistry
In materials science, derivatives of this compound can be utilized in the synthesis of polymers with specific functional properties. The introduction of sulfonyl groups can enhance thermal stability and hydrophilicity of polymer matrices, making them suitable for applications in coatings and membranes.
Case Studies
Case Study 1: Anticancer Drug Development
A recent study synthesized a series of metal complexes based on this compound derivatives. These complexes were tested for their anticancer activity against various cell lines, revealing significant cytotoxic effects that were attributed to the metal's ability to interact with DNA and induce apoptosis .
Case Study 2: Anti-inflammatory Research
In another investigation, the anti-inflammatory effects of the compound were assessed in a rat model subjected to lipopolysaccharide (LPS) treatment. The results indicated that administration of the compound significantly reduced inflammatory markers and improved survival rates compared to controls .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key analogs (Table 1):
- Impact of Chlorosulfonyl vs. Chloro Groups : The chlorosulfonyl group increases molecular weight and polarity compared to chloro substituents. For example, 3,5-Dichloro-2-methoxybenzoic acid (MW 205.03) is lighter than the chlorosulfonyl analog (MW 220.63) but lacks sulfonation reactivity .
- Positional Isomerism : The para-chlorosulfonyl isomer (p-(Chlorosulfonyl)benzoic acid) has a higher melting point (230°C) than the meta isomer due to symmetrical packing in the crystal lattice .
Solubility and Partition Behavior
- 2-Methoxybenzoic Acid (Parent Compound): Soluble in polar organic solvents (e.g., ethanol, acetone) but poorly in alkanes. Its logP (1-octanol/water) is 1.59, indicating moderate hydrophobicity .
- This compound: The chlorosulfonyl group likely reduces solubility in non-polar solvents due to increased polarity. Predicted McGowan volume (V = ~1.13) and Abraham solute descriptors (S = 1.41, A = 0.45, B = 0.62) suggest strong hydrogen-bond acidity and dipolarity, similar to 2-methoxybenzoic acid but with enhanced reactivity .
Pharmaceutical Relevance
- Immunomodulatory Potential: Nanotechnology applications of chloromethyl analogs (e.g., 3-CH₂Cl derivatives) suggest that the chlorosulfonyl group could enhance drug delivery or stability in immunomodulatory agents .
Preparation Methods
Procedure:
-
Reaction Setup : 2-Methoxybenzoic acid (5.0 g, 32.9 mmol) is gradually added to chilled chlorosulfonic acid (164 mmol, 19.1 g) at 0–5°C to mitigate exothermic side reactions.
-
Heating : The mixture is warmed to 50°C and stirred for 2 hours, forming a brown viscous solution.
-
Workup : The reaction is quenched by pouring onto crushed ice, yielding a white precipitate. Filtration and recrystallization from dichloromethane afford the product with 70–75% purity.
Key Parameters:
-
Temperature : Elevated temperatures (>50°C) risk over-sulfonation.
-
Stoichiometry : A 5:1 molar ratio of ClSO₃H to substrate ensures complete conversion.
Sequential Sulfonation and Chlorination
This two-step approach separates sulfonation and chlorination, improving control over regioselectivity.
Step 1: Sulfonation of 2-Methoxybenzoic Acid
2-Methoxybenzoic acid reacts with concentrated sulfuric acid at 120°C for 3 hours to form 3-sulfo-2-methoxybenzoic acid.
Step 2: Chlorination with Thionyl Chloride (SOCl₂)
-
Reaction : The sulfonated intermediate is treated with excess SOCl₂ (2.5 eq) in toluene under reflux (70°C) for 5 hours.
-
Quenching : The mixture is cooled to 10°C, and 8% hydrochloric acid is added to hydrolyze residual SOCl₂.
-
Isolation : Solvent removal under vacuum yields 3-(chlorosulfonyl)-2-methoxybenzoic acid with 98% purity (HPLC) and 85–90% yield.
Advantages:
-
Purity : Reduced byproducts compared to direct chlorosulfonation.
-
Scalability : Adaptable to continuous flow systems for industrial production.
Alternative Pathway via Diazonium Salt Intermediates
A less common route employs diazotization to position the sulfonyl chloride group.
Procedure:
-
Nitration : 2-Methoxybenzoic acid is nitrated to 3-nitro-2-methoxybenzoic acid using HNO₃/H₂SO₄ at 0°C.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
-
Diazotization and Sulfonation : The amine is diazotized with NaNO₂/HCl, followed by treatment with CuCl/SO₂ to introduce the sulfonyl chloride moiety.
Challenges:
-
Multi-step Synthesis : Overall yield drops to 40–45% due to intermediate purification.
-
Byproducts : Competing reactions at the methoxy group require careful temperature control.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Direct Chlorosulfonation | 60–65% | 70–75% | Low | Moderate |
| Sequential Synthesis | 85–90% | 98% | Moderate | High |
| Diazonium Route | 40–45% | 90–92% | High | Low |
Industrial-Scale Optimization
Solvent Selection:
Temperature Control:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(Chlorosulfonyl)-2-methoxybenzoic acid, and how can regioselectivity be controlled?
- Methodology : Directed ortho-lithiation is a key strategy. For example, unprotected 2-methoxybenzoic acid derivatives can undergo regioselective deprotonation using s-BuLi–TMEDA at −78°C, favoring ortho-substitution relative to the carboxylate group . This approach avoids the need for protective groups, streamlining synthesis. Subsequent sulfonation with chlorosulfonic acid (ClSO₃H) or SO₂Cl₂ can introduce the chlorosulfonyl moiety.
Q. How does steric hindrance influence the stability and reactivity of substituted benzoic acids like this compound?
- Methodology : Steric effects from substituents (e.g., methoxy and chlorosulfonyl groups) reduce stability by increasing molecular strain. For example, computational studies (e.g., B3LYP calculations) show that 2-substituted benzoic acids (e.g., 2-methoxybenzoic acid) are less stable than their 3- or 4-substituted analogs due to steric overlap between substituents and the carboxyl group . Thermochemical data (e.g., enthalpy of formation) and GC models can quantify these effects.
Q. What analytical techniques are suitable for characterizing this compound and verifying purity?
- Methodology :
- HPLC : Use reverse-phase chromatography with UV detection (λ ~254 nm) to separate and quantify impurities.
- Titration : Karl Fischer titration for moisture analysis, critical given the hygroscopic nature of sulfonyl chlorides .
- Spectroscopy : FT-IR to confirm functional groups (e.g., S=O stretching at ~1370 cm⁻¹, C-Cl at ~750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for substituted benzoic acids in organic solvents?
- Methodology : Systematic solubility studies using the IUPAC-NIST protocol are recommended. For example, 2-methoxybenzoic acid shows lower solubility in nonpolar solvents (e.g., hexane) compared to polar solvents (e.g., DMSO) due to hydrogen bonding. Data discrepancies may arise from impurities or temperature variations; thus, replicate measurements under controlled conditions (e.g., 25°C, inert atmosphere) are critical .
Q. What strategies optimize the regioselective synthesis of 3- and 6-substituted 2-methoxybenzoic acid derivatives for drug development?
- Methodology :
- Ortho-lithiation : Use n-BuLi–t-BuOK to reverse regioselectivity, enabling access to 6-substituted derivatives .
- Protection/Deprotection : Temporary protection of the carboxyl group (e.g., methyl ester formation) can mitigate steric interference during sulfonation .
- Catalysis : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups at specific positions .
Q. How do steric and electronic effects impact the interaction of this compound with biological targets (e.g., enzymes)?
- Methodology :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) can predict binding modes, highlighting clashes between the chlorosulfonyl group and active-site residues.
- SAR Analysis : Compare analogs (e.g., 4-chloro-3-(chlorosulfonyl)benzoic acid, a precursor to Bumetanide) to identify critical substituents for activity .
- Kinetic Assays : Measure inhibition constants (Kᵢ) to quantify how steric bulk affects enzyme binding .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodology :
- Reaction Optimization : Replace hazardous reagents (e.g., ClSO₃H) with safer alternatives (e.g., polymer-supported sulfonating agents).
- Purification : Use recrystallization from ethanol/water mixtures to remove byproducts (e.g., unreacted benzoic acid derivatives) .
- Process Analytics : Implement inline FT-IR or Raman spectroscopy for real-time monitoring of reaction progress .
Data Interpretation and Contradictions
Q. Why do computational models (e.g., group contribution methods) fail to accurately predict thermodynamic properties of 2-substituted benzoic acids?
- Analysis : GC models often neglect steric effects, leading to errors. For example, experimental enthalpies of formation for 2-methoxybenzoic acid are less negative than GC predictions by ~10–15 kJ/mol due to steric strain . Hybrid models incorporating DFT calculations (e.g., B3LYP/6-31G*) improve accuracy by accounting for molecular geometry.
Q. How can conflicting solubility data in literature be reconciled for drug formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
